3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
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Overview
Description
3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid: is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a benzoic acid derivative with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 4-position . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
The presence of the carboxylic acid group in the benzoic acid moiety could allow this compound to participate in reactions such as esterification or amide bond formation, potentially making it useful as a building block in the synthesis of more complex molecules . The bromine atom could also potentially be used as a leaving group in nucleophilic substitution reactions .
Biochemical Analysis
Biochemical Properties
It is known that brominated benzoic acids can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions can potentially influence the activity of various enzymes and proteins within the cell.
Cellular Effects
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that this compound could have similar effects on cells.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that high doses of this compound could have similar adverse effects.
Metabolic Pathways
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl (Boc) derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar protection and substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzoic acid can be obtained.
Deprotected Amine: Removal of the Boc group yields 3-bromo-4-aminobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs, particularly in the synthesis of molecules that require a protected amino group during various stages of synthesis.
Industry:
Comparison with Similar Compounds
3-Bromo-4-aminobenzoic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
4-((tert-butoxycarbonyl)amino)benzoic acid: Lacks the bromine atom, reducing its utility in substitution reactions.
Uniqueness:
Versatility: The presence of both the Boc-protected amino group and the bromine atom makes 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBUWHRWDGTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343662-35-0 |
Source
|
Record name | 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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